molecular formula C20H42ClNO2 B14718671 2-Aminoethyl octadecanoate;hydrochloride CAS No. 22024-22-2

2-Aminoethyl octadecanoate;hydrochloride

Cat. No.: B14718671
CAS No.: 22024-22-2
M. Wt: 364.0 g/mol
InChI Key: YHTGVNGFSBJRLK-UHFFFAOYSA-N
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Description

2-Aminoethyl octadecanoate hydrochloride is a quaternary ammonium salt derived from stearic acid (octadecanoic acid) and 2-aminoethanol. Its structure consists of a long alkyl chain (C18) esterified to a primary amine group, which is protonated as a hydrochloride salt. This compound is primarily utilized in surfactant formulations, lipid-based drug delivery systems, and biochemical research due to its amphiphilic properties. Its molecular formula is C₂₀H₄₁NO₂·HCl, with a molecular weight of approximately 364.0 g/mol .

Properties

CAS No.

22024-22-2

Molecular Formula

C20H42ClNO2

Molecular Weight

364.0 g/mol

IUPAC Name

2-aminoethyl octadecanoate;hydrochloride

InChI

InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;/h2-19,21H2,1H3;1H

InChI Key

YHTGVNGFSBJRLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl octadecanoate;hydrochloride typically involves the esterification of octadecanoic acid with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Esterification: Octadecanoic acid is reacted with 2-aminoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl octadecanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted aminoethyl derivatives.

Scientific Research Applications

2-Aminoethyl octadecanoate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of cell membrane interactions and as a component in lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-Aminoethyl octadecanoate;hydrochloride involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also form complexes with proteins, affecting their structure and function. The molecular targets include membrane phospholipids and various membrane-associated proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-aminoethyl octadecanoate hydrochloride with structurally related compounds, focusing on functional groups, molecular weight, solubility, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
2-Aminoethyl octadecanoate hydrochloride C₂₀H₄₁NO₂·HCl 364.0 Ester, primary amine Low water solubility; soluble in lipids Surfactants, lipid nanoparticles
2-Aminoethyl methacrylate hydrochloride C₆H₁₁NO₂·HCl 165.6 Methacrylate, primary amine Moderate in polar solvents Polymer chemistry, biomedical coatings
2-Aminoethanethiol hydrochloride (Cysteamine) C₂H₇NS·HCl 113.6 Thiol, primary amine High water solubility Antioxidant, cystinosis treatment
Tyramine hydrochloride C₈H₁₁NO·HCl 173.6 Phenol, primary amine Moderate water solubility Neurotransmitter studies, enzyme substrates
2-Chloroethylamine hydrochloride C₂H₆ClN·HCl 116.0 Chloroalkyl, primary amine High water solubility Synthetic intermediates, alkylating agents
Ethyl 2-aminodecanoate hydrochloride C₁₂H₂₅NO₂·HCl 236.8 Ester, primary amine (shorter C10 chain) Moderate lipid solubility Surfactant precursors, organic synthesis

Key Differences in Physicochemical Properties

Alkyl Chain Length: 2-Aminoethyl octadecanoate hydrochloride (C18) exhibits significantly lower water solubility compared to ethyl 2-aminodecanoate hydrochloride (C10) due to its longer hydrophobic chain . Longer alkyl chains increase melting points and lipid solubility, making the C18 derivative more suitable for sustained-release formulations.

Functional Group Reactivity: The thiol group in cysteamine hydrochloride () enables redox activity, unlike the ester group in 2-aminoethyl octadecanoate, which undergoes hydrolysis under acidic/basic conditions . Chloroethylamine hydrochloride () is highly reactive in nucleophilic substitutions, whereas the ester group in 2-aminoethyl octadecanoate is more stable .

Biological Interactions: Tyramine hydrochloride () interacts with adrenergic receptors due to its phenolic structure, while the aliphatic chain in 2-aminoethyl octadecanoate facilitates membrane integration .

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